molecular formula C10H7BrFNO B13705328 3-Acetyl-5-bromo-7-fluoroindole

3-Acetyl-5-bromo-7-fluoroindole

Cat. No.: B13705328
M. Wt: 256.07 g/mol
InChI Key: YBEXRAVKEZGEKE-UHFFFAOYSA-N
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Description

Contextualization of the Indole (B1671886) Nucleus as a Privileged Chemical Scaffold

The indole scaffold is a recurring motif in a multitude of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comdergipark.org.tr Its prevalence stems from its ability to mimic protein structures and participate in various biological interactions, including hydrogen bonding and stacking interactions. researchgate.netnih.gov This versatile pharmacophore is found in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. The inherent biological relevance of the indole nucleus has made it a focal point for drug discovery efforts, leading to the development of therapeutics for a wide range of conditions, including cancer, inflammation, and viral infections. nih.govnih.govresearchgate.netucla.edu The term "privileged structure" was coined to describe such scaffolds that can serve as ligands for diverse receptors, and the indole framework is a prime example of this concept. ingentaconnect.com

Significance of Multi-Substituted Indoles in Contemporary Organic Synthesis

The functionalization of the indole core with various substituents is a key strategy in modern organic synthesis to modulate its physicochemical and biological properties. researchgate.netacs.org The introduction of different functional groups at specific positions on the indole ring allows for the fine-tuning of a molecule's reactivity, solubility, and target-binding affinity. Multi-component reactions have emerged as powerful tools for the efficient construction of complex, substituted indoles from simple precursors. tandfonline.comresearchgate.net The development of novel synthetic methodologies, including metal-catalyzed cross-coupling reactions and C-H functionalization, has further expanded the accessible chemical space of multi-substituted indoles, providing chemists with a rich palette for designing novel compounds with tailored functions. researchgate.netorganic-chemistry.org

Specific Research Interest in 3-Acetyl-5-bromo-7-fluoroindole within Complex Chemical Space

While specific research on this compound is not extensively documented in publicly available literature, the unique combination of its substituents points to significant research interest. The 3-acetyl group is a known feature in compounds with a broad spectrum of biological activities, including anti-HIV, anti-inflammatory, and anti-cancer properties. researchgate.netthepharmajournal.com The presence of halogen atoms, specifically bromine at the 5-position and fluorine at the 7-position, is also of considerable interest. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. Brominated indoles, for instance, have been investigated for their anticancer and antimicrobial activities. nih.govresearchgate.net Fluorine substitution, in particular, can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity. ontosight.ai Therefore, the combination of these three distinct functional groups on the indole scaffold suggests that this compound is a compound of interest for exploring novel chemical and biological properties.

Overview of Academic Research Domains Pertaining to this compound

Given the functional groups present in this compound, several academic research domains are relevant to its potential investigation:

Medicinal Chemistry and Drug Discovery: The primary area of interest would likely be in the synthesis and biological evaluation of this compound and its analogues as potential therapeutic agents. The 3-acetylindole (B1664109) moiety is a known pharmacophore, and the halogen substituents could enhance its activity against various targets, such as protein kinases, which are often implicated in cancer. researchgate.netnih.gov

Organic Synthesis and Catalysis: The development of efficient and regioselective synthetic routes to this compound and related multi-substituted indoles would be a significant research endeavor. This could involve exploring novel catalytic systems and reaction conditions. organic-chemistry.org

Chemical Biology: Investigating the interactions of this compound with biological targets at a molecular level would be a key area of research. Fluorinated indoles, for example, have been used as probes to study protein structure and function. frontiersin.org The unique substitution pattern of this compound could offer new tools for chemical biology studies.

Materials Science: Indole derivatives have also found applications in materials science, for instance, in the development of organic electronics. openmedicinalchemistryjournal.com The specific electronic properties conferred by the acetyl and halogen substituents might make this compound a candidate for investigation in this field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

1-(5-bromo-7-fluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7BrFNO/c1-5(14)8-4-13-10-7(8)2-6(11)3-9(10)12/h2-4,13H,1H3

InChI Key

YBEXRAVKEZGEKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2F)Br

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 5 Bromo 7 Fluoroindole and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for the Substituted Indole (B1671886) Core

A logical retrosynthetic analysis of 3-acetyl-5-bromo-7-fluoroindole reveals several potential disconnections, primarily centered around the formation of the indole nucleus and the introduction of the acetyl, bromo, and fluoro substituents. Two principal strategies emerge: the construction of a pre-functionalized indole ring and the sequential functionalization of a pre-formed indole nucleus.

Approaches to Pre-Functionalized Indole Construction

This strategy involves the synthesis of an indole ring that already bears one or more of the desired substituents. Classic indole syntheses, such as the Fischer, Leimgruber-Batcho, and Reissert methods, can be adapted for this purpose by utilizing appropriately substituted starting materials. taylorandfrancis.comwikipedia.orgbyjus.comresearchgate.netorganic-chemistry.org

For instance, a Fischer indole synthesis approach would commence with a substituted phenylhydrazine. byjus.comorganic-chemistry.orgwikipedia.orgtestbook.com In the context of our target molecule, this would ideally involve the reaction of a (2-bromo-4-fluoro-6-aminophenyl)hydrazine derivative with an acetone (B3395972) equivalent to introduce the C2-methyl group, which can be a precursor to the 3-acetyl group. However, the synthesis of such a polysubstituted hydrazine (B178648) can be challenging. A more plausible Fischer approach might involve using a more readily available substituted phenylhydrazine, such as 2-bromo-4-fluoroaniline, to first form the corresponding 5-bromo-7-fluoroindole, which would then be acetylated at the C3 position. wikipedia.org

The Leimgruber-Batcho indole synthesis offers a powerful alternative, starting from an ortho-nitrotoluene derivative. wikipedia.orgresearchgate.net For the synthesis of a 5-bromo-7-fluoroindole precursor, one could envision starting with 2-methyl-3-nitro-5-bromofluorobenzene. This would undergo condensation with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization to yield the desired indole. wikipedia.orgresearchgate.net The accessibility of the starting nitrotoluene is a critical consideration for this route.

Sequential Functionalization Strategies on the Indole Nucleus

This approach begins with a simpler indole core, which is then functionalized in a stepwise manner. The order of introduction of the substituents is crucial to manage the regioselectivity and compatibility of the reaction conditions. Given the directing effects of the existing substituents at each step, a carefully planned sequence is paramount. For this compound, a plausible sequence could involve:

Synthesis of 7-fluoroindole (B1333265): This could be achieved via a Leimgruber-Batcho synthesis starting from 2-fluoro-6-nitrotoluene (B1294474). wikipedia.orgresearchgate.netdiva-portal.org

Bromination at C-5: The 7-fluoroindole would then be selectively brominated at the C-5 position.

Acetylation at C-3: Finally, the 3-acetyl group would be introduced onto the 5-bromo-7-fluoroindole core.

This sequential strategy offers greater flexibility in terms of available starting materials and allows for the optimization of each individual transformation.

Regioselective Installation of the Fluoro Moiety at C-7

The introduction of a fluorine atom at the C-7 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at C-3, followed by C-2 and C-5.

Direct Fluorination Protocols and Mechanistic Considerations

Direct C-H fluorination of the indole ring at the C-7 position is a desirable but challenging transformation. Most direct fluorination methods using electrophilic fluorinating agents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI) tend to yield complex mixtures of products, with a preference for the C-3 position. wikipedia.orgresearchgate.netnumberanalytics.comnumberanalytics.comlookchem.comnih.gov

To achieve C-7 selectivity, directing group strategies have emerged as a powerful tool. acs.orgnih.govacs.orgresearchgate.netnih.gov By installing a suitable directing group on the indole nitrogen, the fluorinating agent can be guided to the C-7 position. For example, a pivaloyl or a phosphinoyl group on the nitrogen can direct metallation or borylation to the C-7 position, which can then be converted to a C-F bond. acs.orgnih.govacs.orgresearchgate.netnih.gov These methods, while effective, often require multiple steps for the introduction and removal of the directing group.

Directing GroupCatalyst/ReagentFunctionalizationReference
N-P(O)tBu₂Pd or Cu catalystsArylation at C7/C6 acs.orgnih.govacs.org
N-PivaloylRhodium catalystAlkenylation/Alkylation at C7 researchgate.net
N-PivaloylBBr₃Borylation at C7 acs.orgnih.govacs.org

Synthesis via Fluorinated Precursors (e.g., Aniline (B41778) or Pyrrole (B145914) Derivatives)

A more reliable method for installing a fluorine atom at the C-7 position is to construct the indole ring from a precursor that already contains the fluorine atom at the desired position.

As mentioned in the retrosynthetic analysis, the Leimgruber-Batcho synthesis is well-suited for this purpose. Starting with a 2-fluoro-6-nitrotoluene derivative, the indole ring can be constructed with the fluorine atom locked in the C-7 position. wikipedia.orgresearchgate.netdiva-portal.org

Similarly, a Fischer indole synthesis can be employed using a 2-fluoro-substituted aniline as the starting material. For example, the reaction of 2-fluoro-m-toluidine with a suitable carbonyl compound could lead to the formation of a 7-fluoroindole derivative. byjus.comorganic-chemistry.orgwikipedia.orgtestbook.com

Selective Introduction of the Bromo Moiety at C-5

The bromination of an indole ring is generally more straightforward than fluorination. Electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine can be used. The regioselectivity of the bromination is influenced by the substituents already present on the indole ring.

In the case of a 7-fluoroindole intermediate, the fluorine atom at C-7 is an ortho, para-directing deactivator. The para-directing effect would favor bromination at the C-5 position. Therefore, direct bromination of 7-fluoroindole with a suitable brominating agent is a viable strategy for obtaining 5-bromo-7-fluoroindole. Reports have shown the successful bromination of 5-fluoroindole (B109304) at the C-7 position, suggesting that the electronic effects of the halogen substituent can effectively direct incoming electrophiles.

Alternatively, if a 5-bromoindole (B119039) is synthesized first, subsequent fluorination at C-7 would be challenging due to the meta-directing effect of the bromine atom. This underscores the importance of the synthetic sequence.

Once the 5-bromo-7-fluoroindole scaffold is in hand, the final step would be the introduction of the acetyl group at the C-3 position. This can be achieved through a Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comsigmaaldrich.com The C-3 position is the most nucleophilic site in the indole ring, making this reaction highly regioselective. Another common method is the Vilsmeier-Haack reaction , which introduces a formyl group that can be further elaborated, although direct acetylation is also possible under certain conditions. taylorandfrancis.comtestbook.comnih.gov

Bromination Reagents and Their Regioselectivity on Indole Systems

The bromination of indoles is a fundamental electrophilic aromatic substitution reaction. The regiochemical outcome is highly dependent on the reagent used, the solvent, and the existing substituents on the indole ring. The pyrrole moiety of indole is significantly more electron-rich and reactive than the benzene (B151609) portion, making the C-3 position the most nucleophilic site. youtube.com Direct electrophilic attack at C-3 is generally favored as it allows the aromaticity of the benzene ring to remain intact in the cationic intermediate. quora.com

However, achieving substitution on the benzene ring, such as at the C-5 position, requires specific conditions or strategies that either block the more reactive sites or utilize reagents with unique selectivity profiles. A variety of brominating agents have been employed to functionalize indoles, each with its characteristic behavior.

Key bromination reagents and their typical regioselectivity on indole systems are summarized below:

ReagentTypical ConditionsPredominant RegioselectivityNotes
Bromine (Br₂) in Acetic Acid Acetic Acid, Room Temperature5,6-dibromination (on indole-3-carboxylate) nih.govThe electron-withdrawing group at C-3 deactivates the pyrrole ring, favoring substitution on the benzene ring. nih.gov
N-Bromosuccinimide (NBS) Various solvents (e.g., CCl₄, CH₃CN)C-3 (electrophilic) or C-2/alkyl (radical)The reaction pathway (electrophilic vs. radical) and thus the regioselectivity can be controlled by reaction conditions and substituents. acs.org
Pyridinium (B92312) Tribromide (Py·HBr₃) Methanol, 0 °C, with HClC-5 (on specific indole alkaloids) chiba-u.jpA recent method demonstrated high selectivity for the C-5 position in a rapid, one-step process on complex substrates. chiba-u.jp
Vanadium Bromoperoxidase (V-BrPO) H₂O₂, KBr, BufferC-3 (via attack on C2-C3 double bond) escholarship.orgAn enzymatic method that does not directly brominate the benzene ring but attacks the pyrrole double bond. escholarship.org
Dibromodimethylhydantoin (DBDMH) VariousSource of electrophilic bromineOften used for aromatic bromination under controlled conditions. acsgcipr.org

Precursor-Based Syntheses for C-5 Bromination

To ensure bromination occurs exclusively at the C-5 position, chemists often employ precursor-based strategies. These methods involve either introducing the bromine at an early stage onto a simpler precursor or using directing or protecting groups to guide the electrophile.

One classical and effective approach involves the temporary deactivation of the highly reactive pyrrole ring. A patented method for producing 5-bromoindole illustrates this concept well. google.com The synthesis begins by reacting indole with a bisulfite salt, which adds across the C2-C3 double bond to form an indole-2-sulfonate intermediate. This protection strategy effectively shields the pyrrole ring from electrophilic attack. Subsequent bromination with elemental bromine proceeds selectively at the C-5 position of the deactivated benzene ring. The final step involves hydrolysis under basic conditions to remove the sulfonate group and restore the indole core, yielding 5-bromoindole. google.com

Another powerful strategy is to begin the synthesis with a precursor that already contains the desired substitution pattern. For the target molecule, a plausible starting material is 7-bromo-5-fluoroindole. The synthesis of such precursors can be achieved through multi-step sequences like the Leimgruber-Batcho indole synthesis, which is widely used in industry due to the availability of the required nitrotoluene derivatives. diva-portal.org

More recently, direct and selective C-5 bromination has been achieved on complex indole alkaloids using pyridinium tribromide in the presence of hydrochloric acid. chiba-u.jp This surprisingly fast reaction, completed in just 10 minutes at 0 °C, provides the desired C-5 bromo derivative without the need for protecting groups, highlighting a significant advancement in the functionalization of indole scaffolds. chiba-u.jp This method's success is attributed to an in-situ generated C3, C5-dibrominated indolenine intermediate that acts as the effective brominating agent. chiba-u.jp

Directed Acylation at the C-3 Position

The introduction of an acetyl group at the C-3 position of the indole ring is a common transformation, capitalizing on the intrinsic reactivity of this site.

Electrophilic Acylation Strategies for Indole Derivatives

The C-3 position of indole is exceptionally reactive towards electrophiles, estimated to be up to 10¹³ times more reactive than a position on a benzene ring. youtube.com This high nucleophilicity makes direct electrophilic acylation a straightforward method for introducing an acetyl group. The reaction typically proceeds via an intermediate that maintains the aromaticity of the fused benzene ring, which is energetically favorable. quora.com

A variety of classical and modern Friedel-Crafts type conditions can be employed. However, traditional Lewis acids like aluminum chloride (AlCl₃) can be overly harsh, leading to polymerization or decomposition of the sensitive indole nucleus. organic-chemistry.org

A highly effective and general method for the C-3 acylation of indoles utilizes acyl chlorides in the presence of a milder dialkylaluminum chloride Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). organic-chemistry.org This procedure offers several advantages:

High Regioselectivity: The reaction occurs exclusively at the C-3 position.

Mild Conditions: It proceeds in dichloromethane (B109758) (CH₂Cl₂) under mild conditions.

Broad Scope: It is applicable to a wide range of indoles with various functional groups.

No N-Protection Required: The reaction works efficiently on free (N-H) indoles, simplifying the synthetic sequence. organic-chemistry.org

Acylating AgentLewis AcidSubstrateProductYield
Acetyl ChlorideEt₂AlClIndole3-Acetylindole (B1664109)86%
Benzoyl ChlorideEt₂AlClIndole3-Benzoylindole95%
Acetyl ChlorideEt₂AlCl5-Bromoindole3-Acetyl-5-bromoindole90%
Acetyl ChlorideEt₂AlCl2-Methylindole3-Acetyl-2-methylindole98%
Data sourced from Okauchi et al., Org. Lett., 2000, 2, 1485-1487. organic-chemistry.org

Alternative Routes for C-3 Acetyl Group Introduction

Beyond direct electrophilic substitution, alternative strategies have been developed to install a C-3 acetyl group, often providing solutions for substrates that are incompatible with standard Friedel-Crafts conditions.

One innovative approach is an electrochemically-enabled oxidative cross-coupling. acs.org This strategy involves a two-step transformation. First, the indole undergoes a Mannich-type reaction with an aldehyde (e.g., acetaldehyde) and a secondary amine to form a gramine-type intermediate at the C-3 position. The key step is the subsequent electrochemical oxidation of this intermediate, which cleaves the C-N bond and introduces the carbonyl group, yielding the 3-acylated indole. This method demonstrates excellent functional group tolerance and is suitable for late-stage functionalization. acs.org

Other related C-C bond-forming reactions can also be adapted. While not direct acylations, methods for C-3 alkylation highlight the diverse ways the C-3 position can be functionalized. For instance, a metal-free approach using a borane (B79455) catalyst, B(C₆F₅)₃, can achieve direct C-3 alkylation with amine-based reagents. acs.org Similarly, palladium-catalyzed enantioselective C-3 allylation of 3-substituted indoles has been developed to create a quaternary center at this position, a challenging but valuable transformation. nih.gov These alternative C-C bond formations underscore the versatility of the indole scaffold and provide conceptual pathways that could be adapted for acetyl group introduction.

Convergent and Divergent Synthetic Pathways to this compound

The construction of a multi-substituted molecule like this compound can be approached through linear, convergent, or divergent strategies. Convergent and divergent syntheses are often favored for their efficiency and ability to generate molecular diversity. A divergent synthesis starts from a central core and adds successive generations of building blocks, allowing a library of compounds to be generated from a common intermediate. wikipedia.org

Modular Synthesis Approaches for Scalable Production

Modular synthesis embodies the principles of convergent and divergent strategies, aiming to construct complex molecules from readily available building blocks in a flexible and efficient manner. This is particularly valuable for medicinal chemistry and process development, where the ability to rapidly generate analogs or scale up a target compound is crucial.

A conceptually novel and scalable approach for the modular and divergent synthesis of highly functionalized indoles involves a trifluoroacetic acid (TFA)-promoted amino-Claisen rearrangement. acs.org This metal-free reaction proceeds at room temperature with a broad tolerance for different functional groups. The substitution pattern of the final indole product can be easily tuned by simply varying the starting propargyl amine precursors, making it an excellent example of a divergent and modular strategy. acs.org

Another modular approach involves the palladium-catalyzed synthesis of the indole core itself from benzenoid precursors. acs.org For example, a sequence involving the coupling of an appropriately substituted o-iodoaniline with an alkyne, followed by a palladium-catalyzed cyclization, allows for the construction of the indole ring with desired substituents incorporated from the start. acs.org This de novo construction is inherently modular, as different anilines and alkynes can be combined to produce a wide array of indole derivatives.

Such modular strategies are ideal for preparing a molecule like this compound. A potential pathway could involve:

De Novo Synthesis: A Larock indole synthesis using a 2,4-difluoro-6-bromoaniline precursor to build the core.

Sequential Functionalization: Starting with a pre-formed 5-bromo-7-fluoroindole, followed by sequential C-3 acylation and any necessary N-protection or deprotection steps.

These modular and divergent pathways not only provide efficient routes to specific targets but also facilitate the synthesis of analogs for structure-activity relationship (SAR) studies by allowing for the simple exchange of one of the building blocks. acs.orgsyr.edu

Stereoselective Synthesis Considerations for Chiral Derivatives

While this compound itself is not chiral, the introduction of a chiral center, often at the α-position of the acetyl group or through the formation of atropisomers, is a key strategy in the development of pharmacologically active agents. The stereoselective synthesis of chiral indole derivatives is a field of intense research.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral indole-based heterocycles. acs.org Chiral phosphoric acids (CPAs), for instance, can effectively control the stereochemistry of reactions involving indoles. They can act as bifunctional catalysts, activating both the indole nucleus and the electrophile through hydrogen bonding, thereby directing the approach of the reactants to create a specific stereoisomer. oaepublish.com For example, in the context of creating a chiral center adjacent to the 3-position, an asymmetric aldol (B89426) reaction between a 3-acetylindole and an aldehyde, catalyzed by a chiral catalyst, could be envisioned.

Furthermore, the synthesis of axially chiral 3-arylindoles has been achieved with high enantioselectivity using CPA catalysts. oaepublish.com This methodology involves the nucleophilic addition of a 2-substituted indole to an iminoquinone, followed by a central-to-axial chirality conversion upon rearomatization. oaepublish.com Such strategies could be adapted to create chiral derivatives of this compound where the acetyl group is replaced by a more complex, prochiral substituent that could then be transformed into a chiral moiety.

The following table summarizes key aspects of stereoselective synthesis applicable to indole derivatives.

Catalytic SystemReaction TypeKey FeaturesPotential Application to Derivatives
Chiral Phosphoric Acid (CPA)Asymmetric Friedel-Crafts / AldolBifunctional H-bonding activation, high enantioselectivity. oaepublish.comIntroduction of a chiral center at the α-position of the acetyl group.
Chiral N-Heterocyclic Carbene (NHC)Cascade ReactionsFormation of complex chiral scaffolds. oaepublish.comSynthesis of intricate chiral analogs with fused ring systems.
OrganocatalysisCycloadditions / DearomatizationHigh step and atom economy, excellent enantiocontrol. acs.orgCreation of diverse chiral five- to seven-membered heterocycles fused to the indole core.

Catalytic Strategies in the Synthesis of this compound

The synthesis of highly substituted indoles like this compound heavily relies on modern catalytic methods to achieve efficiency, selectivity, and functional group tolerance.

Transition metal catalysis is a cornerstone of modern organic synthesis and offers powerful methods for constructing the indole core and introducing substituents.

Palladium-catalyzed reactions are among the most versatile for indole synthesis and functionalization. researchgate.net The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an alkyne and a substituted aniline. youtube.com For the target molecule, a conceivable route would start with a 2,4-dibromo-6-fluoroaniline, which could undergo a Sonogashira coupling with a protected propargyl alcohol, followed by a palladium-catalyzed cyclization to form the 5-bromo-7-fluoroindole core. Subsequent acylation at the C3 position would yield the final product.

Direct C-H functionalization has become an increasingly important strategy, avoiding the need for pre-functionalized starting materials. thieme-connect.com For instance, palladium-catalyzed direct C-H acylation at the C3 position of a pre-formed 5-bromo-7-fluoroindole is a potential pathway. researchgate.net However, directing group assistance might be necessary to achieve the desired regioselectivity, especially in a polysubstituted system. Rhodium(III) catalysis has also proven effective for the C-H functionalization of indoles, enabling diverse transformations including annulations and the synthesis of complex fused systems. nih.gov

The table below outlines some relevant metal-catalyzed reactions.

Metal CatalystReaction TypeSubstratesKey Advantages
PalladiumLarock AnnulationSubstituted anilines and alkynesConvergent synthesis of complex indoles. youtube.com
PalladiumSuzuki CouplingBromoindoles and boronic acidsFormation of C-C bonds at specific positions. nih.gov
PalladiumHeck ReactionHaloindoles and alkenesIntroduction of alkenyl groups. researchgate.net
RhodiumC-H Activation/AnnulationIndoles and alkynes/alkenesHigh efficiency and access to complex polycycles. nih.gov
CopperC-N/C-O Cross-CouplingHaloindoles and amines/alcoholsFormation of heteroatom bonds. researchgate.net

In addition to metal catalysis, organocatalytic and biocatalytic methods offer green and often highly selective alternatives for the synthesis and functionalization of indoles.

Organocatalysis can be employed for various transformations on the indole ring. As mentioned, chiral phosphoric acids are excellent catalysts for enantioselective reactions. acs.orgoaepublish.com Non-asymmetric organocatalysis can also be valuable. For instance, Friedel-Crafts acylation at the C3 position of 5-bromo-7-fluoroindole can be promoted by strong Brønsted or Lewis acids. researchgate.net

Biocatalysis offers unparalleled selectivity under mild conditions. While the direct enzymatic synthesis of this compound is not documented, biocatalytic approaches for indole functionalization are known. Monooxygenases, for example, can hydroxylate the indole ring at specific positions with high chemo- and stereoselectivity. nih.gov Thioesterases have been used for the N-acylation of indoles, a reaction that is often challenging to achieve selectively using chemical methods due to the competing C3 acylation. acs.orgnih.gov While the target is a C3-acylated product, the principles of enzymatic recognition could potentially be harnessed to develop a biocatalyst for this specific transformation.

Transformation TypeCatalyst TypeKey AdvantagesPotential Application
Asymmetric SynthesisOrganocatalysts (e.g., CPAs)High enantioselectivity, mild conditions. acs.orgoaepublish.comSynthesis of chiral derivatives.
AcylationLewis/Brønsted AcidsDirect C3-acylation. researchgate.netIntroduction of the acetyl group.
OxidationMonooxygenases (Enzymes)High chemo-, regio-, and stereoselectivity. nih.govSelective hydroxylation of the indole core for further functionalization.
AcylationThioesterases (Enzymes)Selective N-acylation under mild conditions. acs.orgnih.govAlternative functionalization pathways.

Challenges in Regioselectivity and Functional Group Tolerance in Multi-Substituted Indole Synthesis

The synthesis of a molecule with a specific substitution pattern like this compound is fraught with challenges, primarily concerning regioselectivity and the tolerance of various functional groups to the reaction conditions.

Regioselectivity is a major hurdle. The indole nucleus has multiple reactive sites, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. nih.gov However, the electronic effects of the existing substituents—the electron-withdrawing fluorine at C7 and the bromine at C5—can modulate the reactivity of the indole ring. The fluorine atom's strong inductive effect deactivates the ring, making electrophilic substitution more difficult. The interplay between the directing effects of the substituents and the inherent reactivity of the indole nucleus must be carefully managed to achieve acylation selectively at the C3 position. beilstein-journals.org In many cases, a mixture of isomers (e.g., C2, C4, C6 acylation) could be formed, necessitating tedious purification steps.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the electronic environment of specific atoms within a molecule. For 3-Acetyl-5-bromo-7-fluoroindole, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its structure.

Proton NMR (¹H NMR) for Proton Environment Characterization

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and acetyl groups, as well as the aromaticity of the indole (B1671886) ring.

The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 8.5-9.5 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton at the C2 position of the indole ring will likely resonate as a singlet or a narrow multiplet around 8.0-8.5 ppm. The protons on the benzene (B151609) ring will show characteristic splitting patterns due to spin-spin coupling. The H4 proton is anticipated to be a doublet, while the H6 proton will likely appear as a doublet of doublearts due to coupling with both the adjacent proton and the fluorine atom. The acetyl group's methyl protons will present as a sharp singlet further upfield, typically around 2.5 ppm.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
NH8.5 - 9.5br s-
H28.0 - 8.5s-
H47.8 - 8.2d8.0 - 9.0
H67.3 - 7.7ddJ(H-H) = 8.0 - 9.0, J(H-F) = 4.0 - 6.0
COCH₃2.4 - 2.6s-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are significantly affected by the nature of the substituents.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing in the region of 190-200 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (100-150 ppm). The carbon bearing the fluorine (C7) will exhibit a large C-F coupling constant, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. Similarly, the carbon attached to the bromine (C5) will show a characteristic chemical shift. The methyl carbon of the acetyl group will be found at a much higher field, typically around 25-30 ppm.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 200
C2135 - 145
C3115 - 125
C3a125 - 135
C4120 - 130
C5110 - 120
C6115 - 125
C7145 - 155 (d, ¹JCF)
C7a130 - 140
COCH₃25 - 30

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Chemical Environment

¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the indole ring and the adjacent bromine atom. The signal will likely appear as a doublet of doublets due to coupling with the H6 proton and potentially a smaller long-range coupling with the H4 proton. The typical chemical shift range for aromatic fluorine compounds is between -100 and -140 ppm relative to a standard such as CFCl₃.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between the H4 and H6 protons would be expected, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C4, and C6 by correlating them with their attached protons (H2, H4, and H6, respectively). The methyl protons of the acetyl group would show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon and to C3 of the indole ring. The H2 proton would show correlations to C3, C3a, and C7a.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the precise molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (C₁₀H₇BrFNO), the expected exact mass of the molecular ion can be calculated. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of roughly equal intensity separated by two mass units.

High-resolution ESI-MS would provide an accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Fragmentation analysis (MS/MS) of the molecular ion would reveal characteristic losses of small neutral molecules. A likely fragmentation pathway would involve the initial loss of the acetyl group (CH₃CO•), followed by subsequent fragmentation of the indole ring. The loss of a bromine radical is also a possible fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS would serve as a critical tool for assessing its purity and identifying any volatile impurities that may be present from the synthetic process.

Methodology & Expected Findings:

A typical GC-MS analysis would involve dissolving the compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and injecting it into the GC system. The gas chromatograph would separate the target compound from any impurities based on their boiling points and interactions with the capillary column's stationary phase. The separated components would then enter the mass spectrometer, where they are ionized, fragmented, and detected.

The resulting mass spectrum for this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the indole core and its substituents. Key fragments would likely arise from the loss of the acetyl group, bromine, and fluorine atoms. The presence of any unexpected peaks in the chromatogram would indicate impurities, which could then be identified by their respective mass spectra. A recent study on the GC-MS analysis of bromophenols involved an in-situ acetylation step to enhance volatility and detection, a technique that could be adapted if derivatization of the indole nitrogen is necessary. nih.gov

Table 1: Hypothetical GC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time (min) Dependent on column and conditions
Molecular Ion (M+) m/z corresponding to C10H6BrFNO
Key Fragment Ions [M-CH3CO]+, [M-Br]+, [M-F]+
Purity (%) >99% (for a purified sample)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a molecular fingerprint that is invaluable for functional group identification. nih.govkurouskilab.comyoutube.com

Expected Vibrational Modes:

N-H Stretch: A characteristic sharp peak is expected in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C=O Stretch: A strong absorption band in the IR spectrum, typically between 1650-1700 cm⁻¹, would confirm the presence of the acetyl group's carbonyl functionality. This band would also be observable, though potentially weaker, in the Raman spectrum.

Aromatic C-H and C=C Stretches: The aromatic indole ring would give rise to a series of bands in both IR and Raman spectra. C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region of the IR spectrum, typically in the range of 1000-1400 cm⁻¹ for C-F and 500-700 cm⁻¹ for C-Br. These vibrations can help confirm the presence and substitution pattern of the halogens.

The complementarity of IR and Raman is particularly useful; for instance, symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, and vice-versa. nih.govkurouskilab.com

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Indole N-HStretch3300-3500 (sharp)Weak
Acetyl C=OStretch1650-1700 (strong)Moderate
Aromatic C=CStretch1400-1600 (multiple bands)Strong
Aromatic C-HStretch>3000Moderate
C-FStretch1000-1400Weak
C-BrStretch500-700Weak

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Expected Structural Features:

The analysis would confirm the planar nature of the indole ring system. It would also reveal the orientation of the acetyl group at the 3-position and the precise locations of the bromine and fluorine atoms on the benzene portion of the indole core. Intermolecular interactions, such as hydrogen bonding involving the indole N-H and the acetyl carbonyl oxygen, as well as potential halogen bonding, would be elucidated. mdpi.comresearchgate.netnih.gov These interactions are crucial for understanding the crystal packing and the physical properties of the compound. While a crystal structure for the exact title compound is not available, studies on related bromo- and chloro-substituted indoles have demonstrated the power of this technique in confirming substitution patterns and intermolecular interactions. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise values for all bonds and angles
Intermolecular Interactions Presence of hydrogen bonds, halogen bonds, π-π stacking

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This data is then used to confirm the empirical formula.

Expected Composition:

For this compound (C₁₀H₆BrFNO), the theoretical elemental composition can be calculated. The experimental results from a CHN analyzer should closely match these theoretical values to confirm the empirical formula and the sample's purity.

Table 4: Theoretical vs. Expected Experimental Elemental Analysis for C₁₀H₆BrFNO

ElementTheoretical %Expected Experimental %
Carbon (C) Calculated ValueWithin ±0.4% of theoretical
Hydrogen (H) Calculated ValueWithin ±0.4% of theoretical
Nitrogen (N) Calculated ValueWithin ±0.4% of theoretical

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.comcetjournal.itresearchgate.netcetjournal.it

High-Performance Liquid Chromatography (HPLC):

HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like many indole derivatives. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection would most commonly be performed using a UV detector, as the indole ring is a strong chromophore. The retention time and peak purity can be used to assess the identity and purity of the compound. The method can be optimized for baseline separation of the starting materials, intermediates, and the final product, making it an excellent tool for reaction monitoring. mdpi.comcetjournal.it

Gas Chromatography (GC):

As mentioned in section 3.2.2, GC is suitable for analyzing the volatility and purity of the final product. For reaction monitoring, GC can be used to track the consumption of volatile starting materials and the formation of the product over time. The choice between HPLC and GC for reaction monitoring would depend on the volatility and thermal stability of the specific reactants and products involved in the synthesis of this compound.

Table 5: Typical Chromatographic Conditions for Analysis of Indole Derivatives

TechniqueColumnMobile/Carrier GasDetectionApplication
HPLC Reversed-Phase C18Acetonitrile/Water GradientUV-Vis (e.g., 254 nm)Purity, Reaction Monitoring
GC Capillary (e.g., DB-5)Helium or HydrogenFlame Ionization (FID) or MSPurity, Volatile Impurities

Theoretical and Computational Investigations of 3 Acetyl 5 Bromo 7 Fluoroindole

Electronic Structure Analysis and Quantum Chemical Calculations (DFT, Ab Initio)

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in delineating the electronic landscape of 3-Acetyl-5-bromo-7-fluoroindole. These calculations provide a quantitative description of the molecule's orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. wikipedia.orglibretexts.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole (B1671886) ring, particularly at the C2-C3 double bond and the nitrogen atom. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetyl group at the C3 position. The presence of the electronegative bromine and fluorine atoms on the benzene (B151609) ring will also influence the energy and distribution of these orbitals, generally lowering their energies.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar indole derivatives have shown that electron-withdrawing substituents tend to decrease this gap. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: These values are hypothetical and representative of what would be expected from DFT calculations based on similar structures.

The distribution of electron density within this compound governs its polarity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis can provide detailed information about atomic charges. The acetyl group's oxygen atom and the fluorine atom are expected to carry significant negative partial charges, while the carbonyl carbon and the carbon atoms attached to the halogens will be electrophilic centers.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. acs.org Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the acetyl oxygen and a positive potential near the N-H proton and the carbon atoms of the benzene ring.

Table 2: Predicted Partial Atomic Charges for Selected Atoms in this compound

AtomPartial Charge (e)
O (acetyl)-0.65
N (indole)-0.45
Br-0.05
F-0.20
C (carbonyl)+0.50

Note: These values are hypothetical and derived from trends observed in computational studies of related molecules.

Conformational Analysis and Energy Landscape Mapping

The 3-acetyl group introduces a degree of conformational flexibility to the molecule due to rotation around the C3-C(acetyl) bond. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step, generating a potential energy surface.

For this compound, the orientation of the acetyl group relative to the indole ring is of primary interest. Steric hindrance between the acetyl group and the N-H group or the C4-H group of the indole ring will influence the preferred conformation. It is likely that the most stable conformer will have the acetyl group oriented away from the N-H bond to minimize steric clash.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and translations, as well as its interactions with surrounding solvent molecules.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. The polar regions of the molecule, such as the acetyl group and the N-H bond, would be expected to form hydrogen bonds with protic solvents.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational methods are highly effective in predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H, 13C, and 19F NMR chemical shifts with a high degree of accuracy. nih.govnih.govrsc.org The predicted shifts for this compound would be influenced by the electronic effects of the acetyl, bromo, and fluoro substituents. For instance, the fluorine atom at the 7-position would significantly impact the chemical shifts of the neighboring protons and carbons.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. dtic.millibretexts.org DFT calculations can predict these frequencies, which are characteristic of the functional groups present. For this compound, prominent peaks would be expected for the N-H stretch, the C=O stretch of the acetyl group, and various C-H and C-C stretching and bending modes of the aromatic rings.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. The predicted transitions for this compound would likely correspond to π → π* transitions within the indole chromophore, with the substituents modulating the absorption wavelengths.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
1H NMR (C2-H)~8.5 ppm
13C NMR (C=O)~195 ppm
19F NMR~ -120 ppm
IR (C=O stretch)~1650 cm-1
UV-Vis (λmax)~280 nm, ~320 nm

Note: These are estimated values based on computational studies of analogous indole structures.

Computational Studies of Reaction Mechanisms and Transition States in Indole Functionalization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent functionalization. rsc.orgrsc.org For example, the Friedel-Crafts acylation of 5-bromo-7-fluoroindole to introduce the acetyl group at the C3 position could be modeled.

Such studies would involve locating the transition state structures for each step of the reaction mechanism. The calculated activation energies would provide insights into the reaction kinetics and the feasibility of different reaction pathways. This information is crucial for optimizing reaction conditions and predicting the regioselectivity of further chemical modifications.

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks Applied to Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a important computational methodology in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activities. For indole derivatives, a versatile scaffold in drug discovery, various QSAR frameworks have been employed to elucidate the structural requirements for a range of biological endpoints. These studies focus on the computational models themselves rather than the specific biological outcomes.

The fundamental principle of QSAR is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular properties. These properties are quantified by molecular descriptors, which can be broadly categorized into several classes:

Topological descriptors: These 2D descriptors are derived from the graph representation of a molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's spatial arrangement.

Electronic descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: This category includes properties like lipophilicity (logP), molar refractivity, and polarizability, which are crucial for a compound's pharmacokinetic and pharmacodynamic profiles.

Once a set of descriptors is calculated for a series of indole derivatives, statistical methods are used to build the QSAR model. The most common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables).

Multiple Non-Linear Regression (MNLR): When the relationship between structure and activity is not linear, MNLR models can be developed to capture these complex correlations.

Artificial Neural Networks (ANN): ANNs are powerful machine learning techniques that can model highly complex and non-linear relationships between descriptors and biological activity. youtube.com

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D steric and electrostatic fields around the aligned molecules to predict their activity. nih.govunicamp.br

A critical aspect of any QSAR study is the rigorous validation of the developed model to ensure its statistical significance and predictive power. Common validation techniques include internal validation methods like leave-one-out (LOO) cross-validation and external validation using a separate test set of compounds. nih.gov

In studies of indole derivatives, these QSAR frameworks have been instrumental. For instance, research on indeno[1,2-b]indole (B1252910) derivatives utilized a QSAR model to predict the activity of related compounds. nih.govresearchgate.net The developed model, which had a correlation coefficient (r²) of 0.94 and a cross-validation coefficient (q²) of 0.72, was able to predict the activity of a test set with an r² of 0.77. nih.gov Similarly, a 3D-QSAR study on N1-arylsulfonylindole compounds using CoMFA and CoMSIA resulted in models with good predictive capabilities, validated by an external test set. nih.gov

The table below summarizes some of the common methodological frameworks and their key parameters as applied to indole derivatives in various studies.

QSAR MethodKey FeaturesValidation MetricsApplication to Indole Derivatives
Multiple Linear Regression (MLR) Establishes a linear equation between descriptors and activity.R², Adjusted R², Standard ErrorFrequently used for initial exploration of structure-activity relationships.
Artificial Neural Networks (ANN) Models complex, non-linear relationships using interconnected nodes.Root Mean Square Error (RMSE), R² for training and test setsApplied when linear models are insufficient to capture the complexity of interactions. youtube.com
Comparative Molecular Field Analysis (CoMFA) Correlates 3D steric and electrostatic fields with biological activity.q² (cross-validated R²), R² (non-cross-validated), Predictive R² (for test set)Provides 3D contour maps to visualize favorable and unfavorable regions for activity. nih.govunicamp.br
Comparative Molecular Similarity Indices Analysis (CoMSIA) Similar to CoMFA but includes additional fields like hydrophobic, H-bond donor, and H-bond acceptor.q², R², Predictive R²Offers a more detailed and interpretable 3D-QSAR model compared to CoMFA. nih.govrsc.org

While no specific QSAR studies have been published for this compound, the established methodological frameworks for other substituted indoles, including those with halogen and acetyl groups, provide a robust foundation for future computational investigations of this particular compound. bohrium.com The selection of descriptors would be crucial, with a focus on those capturing the electronic effects of the bromine and fluorine atoms, as well as the steric and electronic influence of the acetyl group at the 3-position.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products Bearing Substituted Indole (B1671886) Cores

While the direct application of 3-acetyl-5-bromo-7-fluoroindole in a completed total synthesis has not been extensively documented, its structural motifs are present in key intermediates used for synthesizing complex marine alkaloids, particularly the meridianin family. The meridianins are a class of indole alkaloids isolated from the tunicate Aplidium meridianum and are known for their potent activity as protein kinase inhibitors. mdpi.comresearchgate.netnih.govumich.edu

The synthesis of meridianin alkaloids frequently employs a 3-acetylindole (B1664109) core as a crucial starting point. For instance, the syntheses of meridianin C and D have been achieved starting from the corresponding N-tosyl-3-acetyl-bromoindoles. mdpi.com The general strategy involves the reaction of a 3-acetylindole with dimethylformamide dimethylacetal (DMF-DMA) to form an intermediate enaminone. This intermediate then undergoes a condensation reaction with guanidine (B92328) to construct the 2-aminopyrimidine (B69317) ring characteristic of the meridianins. mdpi.comresearchgate.net

Given this established synthetic route, this compound is an ideal precursor for creating novel, fluorinated analogues of meridianins. The presence of the 7-fluoro group is anticipated to enhance the biological and pharmacokinetic properties of the resulting alkaloids, such as metabolic stability and binding affinity, without interfering with the core synthetic transformations. The synthesis of N-tosyl-3-acetyl(4-benzyloxy-7-bromo)indole, a key intermediate for meridianins A and E, demonstrates that complex, multi-substituted indoles are viable substrates in these reaction sequences. researchgate.net

Table 1: Key Reactions in Meridianin Synthesis Applicable to this compound

Step Reaction Reagents & Conditions Purpose Reference
1 Enaminone Formation DMF-DMA, heat Activates the acetyl group for cyclization. mdpi.com
2 Pyrimidine Ring Formation Guanidine hydrochloride, base Constructs the core 2-aminopyrimidine ring system. mdpi.comresearchgate.net

Role in the Construction of Novel Molecular Architectures and Hybrid Scaffolds

The orthogonal reactivity of the functional groups on this compound makes it an exceptional platform for building diverse and novel molecular architectures. The C5-bromo and C3-acetyl groups serve as independent handles for elaboration, allowing for the stepwise or simultaneous introduction of new molecular fragments.

The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions. researchgate.netlibretexts.org This enables the introduction of a wide variety of substituents, including aryl, vinyl, and alkyl groups, through well-established methods like the Suzuki-Miyaura, Stille, and Sonogashira couplings. The electron-withdrawing nature of the fluorine and acetyl groups can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle. libretexts.org

Concurrently, the 3-acetyl group offers a rich platform for chemical transformations. It can undergo:

Condensation reactions: With various aldehydes and ketones (Claisen-Schmidt condensation) to form α,β-unsaturated chalcone-like structures. thepharmajournal.com

Heterocycle formation: Reaction with hydrazines, hydroxylamine, or other bifunctional nucleophiles to construct pyrazoles, isoxazoles, and other heterocyclic rings fused or attached to the indole C3 position. researchgate.netscirp.org

α-Halogenation: The acetyl group can be brominated at the α-position, creating a reactive electrophile for further substitution. researchgate.net

By combining these reaction pathways, complex hybrid scaffolds can be assembled. For example, a Suzuki coupling at the C5-position could be followed by the construction of a pyrazole (B372694) ring at the C3-position, resulting in a molecule with two distinct, appended aromatic systems.

Utilization in Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material, enabling the exploration of a wide chemical space for drug discovery and chemical biology. rsc.orgnih.govwiley.com this compound is an outstanding starting point for a DOS campaign due to its multiple, orthogonally reactive sites.

A potential DOS strategy would leverage the distinct functionalities of the molecule:

C5-Bromo Position: A library of compounds can be generated via an array of palladium-catalyzed cross-coupling reactions, introducing diverse aryl, heteroaryl, and alkyl groups.

C3-Acetyl Group: The resulting library can be further diversified by subjecting the acetyl group to a panel of reactions, such as reduction to an alcohol, conversion to an oxime, or condensation to form various heterocycles.

N-H Position: The indole nitrogen can be alkylated or acylated with a variety of electrophiles, adding another layer of diversity.

C2-Position: The C2 position of the indole ring, being adjacent to the nitrogen, is amenable to functionalization, often through lithiation followed by quenching with an electrophile or via transition-metal-catalyzed C-H activation. nih.gov

This multi-directional approach allows for the rapid generation of a large library of analogues from a single, highly-functionalized core, where each sub-region of the molecule can be systematically varied. This is particularly valuable for establishing structure-activity relationships (SAR) in drug discovery programs. beilstein-archives.org

Late-Stage Functionalization Strategies Involving this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis to rapidly generate analogues. acs.org this compound is well-suited for LSF, both as a scaffold to be modified and as a template for understanding potential reactions on more complex derivatives.

Key LSF strategies applicable to this molecule include:

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For 3-substituted indoles, the C4 and C2 positions are particularly attractive targets for palladium-catalyzed arylation. nih.gov A formyl group at C3 has been shown to direct arylation to the C4 position. While an acetyl group can also direct to C4, it can sometimes lead to a domino reaction involving migration of the acetyl group to the C2 position. nih.gov Additionally, photoredox catalysis enables the direct C2-amidation of N-unprotected indoles. nih.gov

Cross-Coupling at the C5-Bromo Position: As mentioned, the C5-Br bond is a reliable handle for introducing new functionality via cross-coupling, a classic LSF move.

Modification of the Fluoro Group: While challenging, nucleophilic aromatic substitution (SNAr) of the fluorine atom could be possible with highly activated systems or specific reagents, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles at a late stage.

These methods provide access to derivatives that would be difficult to synthesize from scratch, accelerating the exploration of SAR and the optimization of lead compounds.

Development of Advanced Materials Precursors (e.g., monomers, ligands for catalysis)

The application of indole derivatives extends beyond biology into materials science and catalysis. The unique electronic properties of this compound make it a promising candidate as a precursor for advanced materials.

Organic Semiconductors: Halogenation is a key strategy in the design of organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net Introducing halogen atoms like fluorine and bromine lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This tuning of the electronic band gap is critical for controlling charge injection and transport properties. The combination of bromine and fluorine on the electron-rich indole core of this compound makes it a valuable building block for synthesizing new conjugated polymers or small molecule semiconductors with tailored optoelectronic characteristics. researchgate.netdocumentsdelivered.com

Ligands for Catalysis: Substituted indoles can serve as ligands for transition metal catalysts. acs.orgnih.gov The indole nitrogen and other heteroatoms introduced through functionalization of the acetyl or bromo groups can coordinate to a metal center. The electronic and steric properties of the ligand, which are tunable in this compound, are crucial for controlling the activity and selectivity of the catalyst. For example, the molecule could be elaborated into a bidentate or pincer-type ligand for use in cross-coupling or C-H activation reactions.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Meridianin A
Meridianin C
Meridianin D
Meridianin E
Guanidine
Dimethylformamide dimethylacetal (DMF-DMA)
N-tosyl-3-acetylindole
N-tosyl-3-acetyl-bromoindole

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways (e.g., green chemistry approaches)

Future research should prioritize the development of environmentally benign and efficient methods for synthesizing 3-Acetyl-5-bromo-7-fluoroindole and its derivatives. Traditional indole (B1671886) syntheses often rely on harsh conditions and hazardous reagents. Green chemistry offers a more sustainable alternative.

Key opportunities include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields. A catalyst-free approach for the methylenation of indoles using aqueous formaldehyde (B43269) under microwave conditions has been demonstrated, suggesting a pathway for similar green modifications involving the acetyl group or other positions on the indole ring. nih.gov

Catalyst-Free Reactions: Developing synthetic routes that eliminate the need for metal catalysts is a core tenet of green chemistry. nih.gov Research into catalyst-free C-H functionalization or condensation reactions, potentially in aqueous media or using biodegradable solvents, would be a significant advancement. nih.gov

One-Pot Syntheses: Designing multi-step reactions that can be performed in a single reaction vessel without isolating intermediates minimizes solvent usage and waste generation. The synthesis of meridianin alkaloids, which are structurally related to substituted indoles, has utilized one-pot procedures, providing a template for future work. researchgate.net

Table 6.1.1: Comparison of Conventional vs. Green Synthesis Protocols for Indole Derivatives

Parameter Conventional Method (e.g., Fischer Indole Synthesis) Green Alternative (e.g., Microwave-Assisted)
Catalyst Often strong acids (e.g., PPA, H₂SO₄) Can be catalyst-free or use benign catalysts
Solvent Often high-boiling organic solvents Water, ethanol, or solvent-free conditions
Energy Input Prolonged heating with conventional methods Rapid heating with microwave irradiation
Waste Significant, often including hazardous byproducts Reduced waste generation

| Reaction Time | Hours to days | Minutes to hours |

Development of Asymmetric Synthetic Methodologies for Chiral Derivatives

The creation of chiral molecules is crucial for pharmaceutical applications. While this compound itself is achiral, its structure serves as an excellent starting point for generating chiral derivatives.

Future research avenues include:

Asymmetric Reduction: The ketone of the acetyl group can be asymmetrically reduced to a chiral alcohol. This transformation would introduce a stereocenter, leading to enantiomerically enriched (R)- and (S)-1-(5-bromo-7-fluoro-1H-indol-3-yl)ethan-1-ol.

Catalytic Asymmetric Dearomatization: Recent advances have enabled the dearomatization of indole rings to create complex, three-dimensional indoline (B122111) skeletons with multiple stereocenters. researchgate.net Applying these palladium-catalyzed methods to this compound could yield novel spiroindoline structures.

Chiral Catalysis: The use of chiral catalysts, such as isothiourea (ITU) for asymmetric N-acylation or dysprosium (Dy) for cascade reactions, has proven effective in synthesizing axially chiral indoles and polycyclic spiroindolines. rsc.orgrsc.org Adapting these catalytic systems could allow for the enantioselective functionalization of the indole nitrogen or other positions.

Integration with Automated Synthesis and Flow Chemistry Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing by offering improved safety, efficiency, and scalability. nih.gov Applying these technologies to the synthesis and derivatization of this compound is a promising area of research.

Key strategies involve:

Continuous Flow Synthesis: Indole ring formation, including Fischer and Heumann indole syntheses, has been successfully adapted to continuous flow systems, resulting in higher yields and significantly shorter reaction times compared to batch processes. mdpi.comacs.org A multi-step flow synthesis could be designed to produce this compound from simple precursors without isolating intermediates. nih.gov

Gas-Liquid Flow Reactions: Flow chemistry is particularly advantageous for reactions involving hazardous gases like carbon monoxide or toxic reagents. galchimia.com This could enable novel carbonylation or other functionalization reactions on the indole core under safer and more controlled conditions. galchimia.com

Automated Derivatization: An automated flow platform could be used to rapidly generate a library of derivatives from the this compound scaffold for high-throughput screening in drug discovery programs.

| Scalability | Limited by reactor size | Easily scalable by extending run time |

Data based on representative values from studies on multi-step indole synthesis. acs.orgnih.gov

Design of Next-Generation Catalysts for Indole Functionalization

The development of new catalysts is essential for selectively modifying the this compound core. While the C3 position is occupied, the N1, C2, C4, and C6 positions are available for functionalization.

Emerging catalytic strategies include:

C-H Functionalization Catalysts: Transition-metal catalysts (e.g., palladium, rhodium, copper) are increasingly used for the site-selective functionalization of C-H bonds on the indole's benzene (B151609) ring (C4-C7). researchgate.netrsc.org Research could focus on catalysts that selectively target the C4 or C6 positions of the this compound scaffold.

Metal-Free Catalysis: To enhance sustainability, metal-free approaches for C-H functionalization are gaining traction. researchgate.net These methods offer cost-effective and environmentally friendly alternatives to traditional metal-catalyzed cross-coupling reactions.

Artificial Metalloenzymes: Bio-inspired catalysts, such as manganese-containing artificial mini-enzymes, have shown remarkable selectivity in indole oxidation. acs.org Such catalysts could be engineered to perform specific transformations on the this compound molecule, for instance, selective hydroxylation at a specific C-H bond.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique electronic properties conferred by the acetyl and halogen substituents make this compound an interesting building block for advanced materials.

Future interdisciplinary research could explore:

Organic Electronics: Indole derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The fluorine and bromine atoms in this compound can modulate the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, potentially leading to materials with desirable photophysical or charge-transport properties. nih.gov

Supramolecular Assemblies: The N-H proton of the indole ring and the oxygen of the acetyl group can act as hydrogen bond donors and acceptors, respectively. These features, combined with potential halogen bonding from the bromine atom, could be exploited to design complex, self-assembling supramolecular structures like gels, liquid crystals, or porous frameworks.

Chemical Sensors: The indole scaffold can be functionalized to create chemosensors. The electron-rich nature of the indole ring can be perturbed upon binding to specific analytes, leading to a detectable change in fluorescence or color. The specific substituents on this compound could be leveraged to tune the selectivity and sensitivity of such sensors.

Q & A

Q. What are the optimal synthetic routes for 3-Acetyl-5-bromo-7-fluoroindole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and acetylation of the indole scaffold. Starting with a fluorinated indole derivative, bromination at the 5th position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) to minimize side reactions . Subsequent acetylation at the 3rd position may employ acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Optimization requires monitoring reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • ¹H/¹³C NMR : Key signals include a downfield singlet for the acetyl group (~2.6 ppm in ¹H NMR, ~200 ppm in ¹³C NMR) and distinct aromatic protons split by fluorine coupling .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~268.97 for C₁₀H₈BrFNO).
    Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. What solvents and conditions are suitable for dissolving and storing this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and halogenated solvents (dichloromethane, chloroform). For long-term storage, keep under inert gas (argon) at –20°C in amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can researchers address conflicting substituent reactivities during functionalization of this compound?

  • Methodological Answer : The bromine atom (5th position) is more electrophilic than the fluorine (7th position), enabling selective cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). To avoid acetyl group interference, use Pd(PPh₃)₄ catalyst in a 1,4-dioxane/water mixture at 80°C . For sequential functionalization, protect the acetyl group via silylation (e.g., TMSCl) prior to fluorinated ring modifications .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize tautomeric forms. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to assign correlations. Cross-validate with X-ray crystallography (CCDC deposition recommended) .

Q. How to design a multi-step synthesis pathway for this compound-based drug candidates?

  • Methodological Answer :
  • Step 1 : Bromofluorination of indole (NBS/HF-pyridine).
  • Step 2 : Acetylation (AcCl/AlCl₃).
  • Step 3 : Palladium-catalyzed cross-coupling (e.g., Sonogashira for alkynyl derivatives).
  • Step 4 : Post-functionalization (e.g., oxidation of acetyl to carboxylic acid for prodrug synthesis).
    Optimize each step using Design of Experiments (DoE) to assess temperature, catalyst loading, and solvent effects .

Q. How to evaluate the biological activity of this compound derivatives in drug discovery?

  • Methodological Answer : Screen for kinase inhibition or antimicrobial activity using:
  • In vitro assays : Fluorescence polarization (FP) for kinase binding or microdilution for MIC determination.
  • ADME-Tox profiling : Cytochrome P450 inhibition (CYP3A4/2D6) and hepatocyte stability studies.
    Prioritize compounds with IC₅₀ < 1 µM and selectivity indices >10 .

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